molecular formula C21H25ClFN3O3S B2910118 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216897-11-8

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2910118
CAS No.: 1216897-11-8
M. Wt: 453.96
InChI Key: XUWRSSYWTDNSQV-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived benzamide featuring a 6-fluoro substitution on the benzothiazole ring and a 3,5-dimethoxybenzamide moiety. The dimethylaminopropyl side chain is protonated as a hydrochloride salt, enhancing aqueous solubility.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-24(2)8-5-9-25(21-23-18-7-6-15(22)12-19(18)29-21)20(26)14-10-16(27-3)13-17(11-14)28-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWRSSYWTDNSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H25ClFN3O3S
  • Molecular Weight : 454.0 g/mol
  • CAS Number : 1216897-11-8

The structural features include a dimethylamino group which enhances membrane permeability, a fluorinated benzothiazole moiety, and methoxy groups that may contribute to its solubility and bioactivity .

1. Antibacterial Activity

Research indicates that compounds with benzothiazole moieties exhibit significant antibacterial properties. Specifically, this compound has demonstrated effectiveness against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group is believed to enhance the compound's uptake into bacterial cells, thereby increasing its efficacy.

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-methylbenzo[d]thiazol-2-yl)benzamideMethyl group instead of fluorineModerate antibacterial activity
N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamideChlorine substituentAntimicrobial properties
Benzothiazole derivatives with varied substitutionsVarious functional groups on benzothiazoleDiverse biological activities including anticancer

2. Anticancer Activity

Benzothiazole derivatives are known for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole compounds can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

Case Study: Anticancer Efficacy

In a study involving a series of novel benzothiazole compounds, one derivative was found to promote apoptosis and arrest the cell cycle at concentrations as low as 1 µM. This suggests potential for further development in cancer therapies targeting specific receptors associated with tumor growth .

3. Anti-inflammatory Activity

Research has also indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound’s ability to modulate inflammatory cytokines such as IL-6 and TNF-α has been documented, highlighting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to its structural components:

  • Dimethylamino Group : Increases membrane permeability.
  • Fluorinated Benzothiazole Moiety : Enhances interaction with biological targets.
  • Methoxy Groups : Improve solubility and stability.

These features collectively contribute to the compound's pharmacological profile, making it a candidate for further research and development .

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP3 348 550A1)

The European patent application (EP3 348 550A1) describes benzothiazole-2-yl acetamides with varying substituents:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences:
Feature Target Compound Patent Compounds (EP3 348 550A1)
Core Structure Benzothiazole-linked benzamide Benzothiazole-linked acetamide
Benzothiazole Subst. 6-fluoro 6-trifluoromethyl
Aromatic Subst. 3,5-dimethoxybenzamide Variably substituted phenylacetamide (e.g., 3-methoxy, trimethoxy)
Side Chain Dimethylaminopropyl (hydrochloride salt) None; simpler alkyl/aryl acetamide backbones

Implications :

  • The 3,5-dimethoxybenzamide moiety introduces electron-donating groups, which may alter electronic properties compared to patent analogs with ortho/meta-methoxy or trimethoxy substituents .
  • The hydrochloride salt enhances solubility, a critical advantage over neutral analogs in pharmacokinetics .

Comparison with Pesticide-Related Benzamides (Pesticide Chemicals Glossary)

The glossary lists benzamide derivatives with pesticidal applications, such as:

  • Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
  • Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide
Key Differences:
Feature Target Compound Pesticide Analogs
Core Structure Benzothiazole-linked benzamide Simple benzamide or carboxamide scaffolds
Functional Groups 6-fluoro, 3,5-dimethoxy, dimethylaminopropyl Substituents like isopropoxy, chlorophenyl, or furanyl
Biological Use Presumed therapeutic (inferred from structural motifs) Explicitly pesticidal (e.g., fungicidal, plant growth regulation)

Implications :

  • The target compound’s benzothiazole core distinguishes it from pesticidal benzamides, which lack heterocyclic motifs. This structural divergence suggests divergent biological targets .
  • The hydrophilic dimethylaminopropyl chain in the target compound contrasts with the hydrophobic substituents (e.g., trifluoromethyl) in pesticidal analogs, reflecting tailored design for human pharmacology .

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